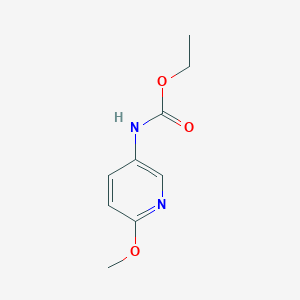
ethyl N-(6-methoxypyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl N-(6-methoxypyridin-3-yl)carbamate is a chemical compound with a molecular formula of C9H12N2O3 It is a derivative of carbamate, which is a class of organic compounds derived from carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-methoxy-3-pyridinyl)carbamate can be achieved through several methods. One common approach involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of ethyl (6-methoxy-3-pyridinyl)carbamate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl N-(6-methoxypyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of ethyl (6-methoxy-3-pyridinyl)carbamate.
Reduction: Ethyl (6-methoxy-3-pyridinyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl N-(6-methoxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (6-methoxy-3-pyridinyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate derivative with similar chemical properties.
Ethyl carbamate: Another carbamate compound with a different substitution pattern.
6-Methoxy-3-pyridinecarboxylic acid: The precursor used in the synthesis of ethyl (6-methoxy-3-pyridinyl)carbamate.
Uniqueness
ethyl N-(6-methoxypyridin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl N-(6-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)11-7-4-5-8(13-2)10-6-7/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
UCOKTMRCFZXUHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B8753710.png)
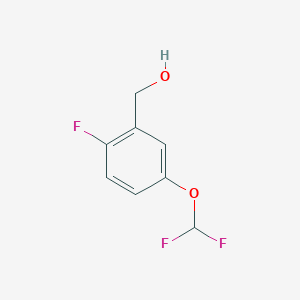
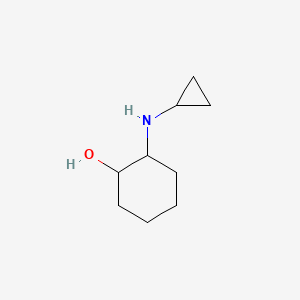
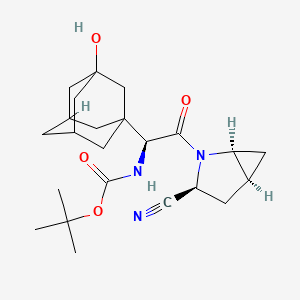
![3-Phenylbenzo[d]isoxazole-5,6-diol](/img/structure/B8753721.png)
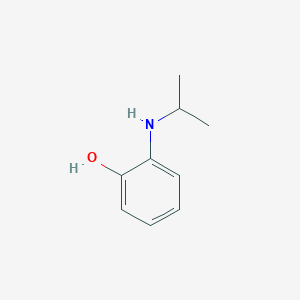
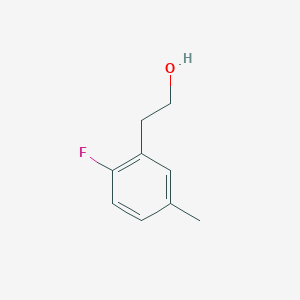
![7-[4-(phenylsulfonyl)butoxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8753752.png)
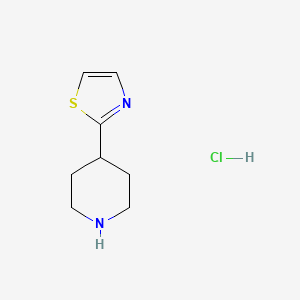
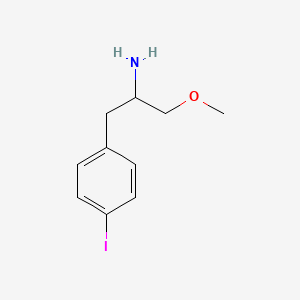


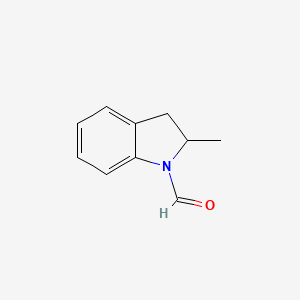
![(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8753793.png)
